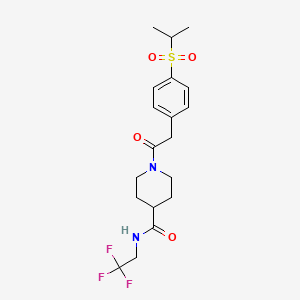

1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative characterized by two key substituents:

- A 4-(isopropylsulfonyl)phenylacetyl group at the piperidine nitrogen.

- A 2,2,2-trifluoroethyl amide at the carboxamide position.

The isopropylsulfonyl group enhances solubility and may contribute to target binding via sulfone-mediated hydrogen bonding or dipole interactions. The trifluoroethyl moiety likely improves metabolic stability due to fluorine’s electron-withdrawing effects, reducing oxidative degradation .

Properties

IUPAC Name |

1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O4S/c1-13(2)29(27,28)16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVHVFBPHOAGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the trifluoroethyl group: This step often involves nucleophilic substitution reactions using trifluoroethylating agents.

Attachment of the isopropylsulfonyl phenyl moiety: This can be done through sulfonylation reactions using isopropylsulfonyl chloride and a suitable base.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide exhibit anti-inflammatory properties. For instance, studies on related piperidine derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. Such activity positions these compounds as potential candidates for treating inflammatory diseases like rheumatoid arthritis.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial efficacy. Investigations into similar sulfonamide derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis. A comparative analysis of derivatives indicates that modifications in the sulfonyl group can enhance antimicrobial potency.

| Compound | Target Pathogen | Inhibition Concentration (µM) |

|---|---|---|

| Compound A | Mycobacterium tuberculosis | 50 |

| Compound B | Staphylococcus aureus | 30 |

| This compound | TBD |

Anticancer Potential

Emerging studies suggest that piperidine derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related compound demonstrated significant cytotoxicity against breast cancer cell lines in vitro. The presence of the isopropylsulfonyl group may enhance selectivity towards cancer cells.

Case Study 1: In Vitro Evaluation of Antimicrobial Activity

A study conducted by Richter et al. (2018) evaluated the antimicrobial effects of various piperidine derivatives against Mycobacterium smegmatis. The results indicated that while some derivatives showed no growth inhibition at concentrations up to 100 µM, others exhibited promising activity, suggesting a need for further exploration of structural modifications to optimize efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of piperidine derivatives. The study found that specific modifications led to enhanced inhibition of NF-kB signaling pathways, crucial in inflammatory responses. The findings advocate for further development of structurally similar compounds for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Observations :

- The trifluoroethyl group in the target compound offers superior metabolic resistance compared to phenethyl () or thienylethyl () groups .

- Sulfonyl substituents (isopropyl vs. methyl in ) influence solubility and binding kinetics. The bulkier isopropyl group may enhance steric interactions with target proteins .

Biological Activity

The compound 1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide , with the molecular formula and a molecular weight of 485.58 g/mol, exhibits notable biological activities that are of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure

The compound features a piperidine core substituted with various functional groups, which contribute to its biological activity. The isopropylsulfonyl group is particularly significant for its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to the one show varying degrees of antimicrobial activity. For instance, compounds containing the 1,3,4-oxadiazole core have been reported to exhibit significant antibacterial effects against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| 5d | Bacillus cereus | 10.1 |

| 5c | Bacillus thuringiensis | 18.78 |

These findings suggest that modifications in the structure can enhance the antimicrobial potency of related compounds.

Anticancer Activity

The anticancer potential of this compound has also been evaluated through various in vitro assays. For example, compounds similar to this one demonstrated effective cytotoxicity against liver carcinoma cell lines (e.g., HUH7), outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HUH7 | 5d | 10.1 |

| HCT116 | 5e | 18.78 |

The structure-activity relationship indicates that specific substitutions can lead to enhanced efficacy against cancer cells.

Case Studies

- Study on Piperidine Derivatives : In a study published in Journal of Medicinal Chemistry, piperidine derivatives were synthesized and tested for their ability to inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis. The derivatives exhibited IC50 values ranging from to , indicating potent anticancer activity .

- Antimicrobial Screening : Another investigation focused on synthesizing piperidine-based compounds that showed promising results in disc diffusion tests against various bacterial strains . The results indicated that structural modifications led to improved activity profiles.

Q & A

Q. Basic

- NMR spectroscopy : - and -NMR identify proton environments (e.g., trifluoroethyl group at ~3.5–4.0 ppm) and confirm sulfonamide/amide linkages .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHFNOS: ~457.14) and fragmentation patterns .

- Infrared (IR) spectroscopy : Confirms functional groups (e.g., S=O stretch at ~1350–1150 cm, amide C=O at ~1650 cm) .

How can computational methods enhance experimental design?

Q. Advanced

- Reaction path prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states to identify low-energy pathways for sulfonylation or amide coupling .

- Docking studies : Molecular dynamics simulations predict binding affinities of the compound to biological targets (e.g., enzymes), guiding structural modifications for activity optimization .

- Machine learning : Algorithms analyze historical reaction data to recommend solvent-catalyst combinations, reducing development time .

How to resolve contradictions in biological activity data?

Q. Advanced

- Dose-response assays : Replicate studies using standardized protocols (e.g., IC determination via enzyme inhibition assays) to validate potency discrepancies .

- Metabolic stability tests : Assess if conflicting in vivo/in vitro results arise from pharmacokinetic factors (e.g., cytochrome P450 interactions) .

- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing isopropylsulfonyl with methylsulfonyl) to isolate structure-activity relationships (SAR) .

Key considerations for scalable synthesis?

Q. Advanced

- Solvent selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) for large-scale reactions without compromising yield .

- Continuous flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., sulfonylation), enhancing reproducibility .

- Crystallization optimization : Use anti-solvent addition or seeding to control particle size and purity in bulk batches .

How do electronic effects of substituents influence reactivity?

Q. Advanced

- Isopropylsulfonyl group : The electron-withdrawing nature activates the aromatic ring toward electrophilic substitution but may sterically hinder nucleophilic attacks .

- Trifluoroethyl group : Strong electron-withdrawing effects stabilize the amide bond, reducing hydrolysis susceptibility. Fluorine’s electronegativity also enhances metabolic stability .

- Piperidine ring : The basic nitrogen can be protonated under physiological conditions, affecting solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.